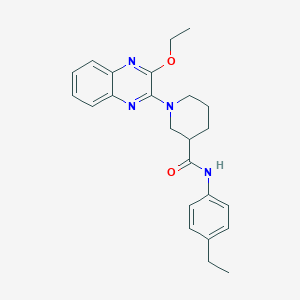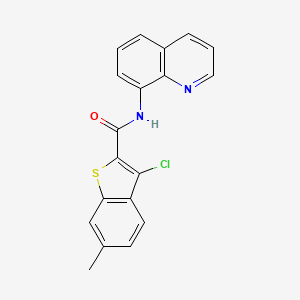
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, piperidine, and ethylphenyl compounds. Common synthetic routes may involve:
Step 1: Formation of the quinoxaline core by condensation of o-phenylenediamine with an appropriate diketone.
Step 2: Introduction of the ethoxy group via an etherification reaction.
Step 3: Coupling of the quinoxaline derivative with piperidine through an amide bond formation using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of solvent systems: to enhance solubility and reaction rates.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethoxyquinoxaline carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: involved in disease pathways.
Inhibition of specific biochemical reactions: that contribute to disease progression.
Modulation of cellular signaling pathways: to exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(3-methoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-2-carboxamide
Uniqueness
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the quinoxaline and piperidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C24H28N4O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
1-(3-ethoxyquinoxalin-2-yl)-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-3-17-11-13-19(14-12-17)25-23(29)18-8-7-15-28(16-18)22-24(30-4-2)27-21-10-6-5-9-20(21)26-22/h5-6,9-14,18H,3-4,7-8,15-16H2,1-2H3,(H,25,29) |
InChIキー |
WAVUCTRCOOYZSS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979304.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B14979311.png)
![N-[4-(diethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14979315.png)

![2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B14979318.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979329.png)
![5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14979341.png)
![4-(4-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979348.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979349.png)
![N-ethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14979357.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B14979374.png)

![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14979385.png)
![N'-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B14979393.png)
